REACTION_CXSMILES
|
[C:1]1(=[O:8])[O:7][C:5](=O)[CH2:4][O:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][CH2:12][OH:13]>>[OH:13][CH2:12][CH2:11][CH2:10][N:9]1[C:1](=[O:8])[CH2:2][O:3][CH2:4][C:5]1=[O:7]
|
Name
|
|
Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
|
C1(COCC(=O)O1)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by evaporation a nd the residue
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica eluting with methylene chloride/methanol (8/2)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1C(COCC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |